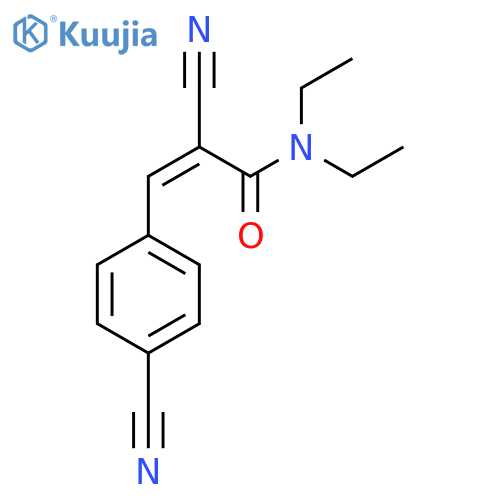

Cas no 940844-85-9 (2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide)

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide

- (Z)-2-Cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide

- Z44396615

- 940844-85-9

- EN300-26574590

-

- インチ: 1S/C15H15N3O/c1-3-18(4-2)15(19)14(11-17)9-12-5-7-13(10-16)8-6-12/h5-9H,3-4H2,1-2H3/b14-9-

- InChIKey: LLKUGBQLXJVJAQ-ZROIWOOFSA-N

- SMILES: O=C(/C(/C#N)=C\C1C=CC(C#N)=CC=1)N(CC)CC

計算された属性

- 精确分子量: 253.121512110g/mol

- 同位素质量: 253.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 4

- 複雑さ: 437

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.9Ų

- XLogP3: 2.2

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26574590-0.05g |

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide |

940844-85-9 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide 関連文献

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamideに関する追加情報

Introduction to 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide (CAS No. 940844-85-9)

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide, identified by its CAS number 940844-85-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of intense study in both academic and industrial settings.

The molecular structure of 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide features a prop-2-enamide backbone, which is flanked by cyano and cyanophenyl groups. The presence of these functional groups imparts unique reactivity and potential biological activity, which has been the focus of numerous investigations. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, allowing researchers to explore its properties in greater detail.

In the realm of pharmaceutical research, 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide has been studied for its potential as a lead compound in the development of novel therapeutic agents. The cyano and cyanophenyl moieties are particularly noteworthy, as they can interact with biological targets in diverse ways. For instance, the cyano group can serve as a hydrogen bond acceptor, while the cyanophenyl ring may engage in π-stacking interactions with aromatic residues in proteins.

Recent studies have highlighted the compound's pharmacological profile, demonstrating its ability to modulate certain enzymatic pathways. Specifically, researchers have observed that 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide can inhibit the activity of specific kinases, which are crucial enzymes involved in cell signaling pathways. This inhibition has been linked to potential therapeutic effects in conditions such as inflammation and cancer.

The synthesis of 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These synthetic methodologies not only enhance the accessibility of the compound but also provide insights into its structural features that contribute to its biological activity.

The spectroscopic characterization of this compound has revealed several key features that are consistent with its proposed structure. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in confirming the connectivity of atoms and the presence of functional groups. Additionally, mass spectrometry has provided accurate molecular weight determinations, further validating the synthetic routes used.

In vitro studies have begun to unravel the pharmacological potential of 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide. Initial experiments have shown that it can interact with specific proteins and modulate their function. These interactions may lead to therapeutic benefits by disrupting aberrant signaling pathways that are associated with various diseases. Furthermore, computational modeling techniques have been employed to predict how this compound might bind to its target proteins, providing valuable insights into its mechanism of action.

The toxicological profile of this compound is also under investigation. Preliminary studies have assessed its safety in cell-based assays, revealing low toxicity at concentrations relevant to therapeutic use. However, further studies are necessary to fully understand its potential side effects and long-term safety profile before it can be considered for clinical applications.

The development of novel pharmaceutical agents relies heavily on the availability of well-characterized compounds like 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide. Its unique structural features make it a promising candidate for further exploration in drug discovery programs. As research continues, new applications for this compound may emerge, contributing to advancements in medicine and biotechnology.

In conclusion, 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide (CAS No. 940844-85-9) represents a significant advancement in chemical research with potential implications for pharmaceutical development. Its complex structure and diverse functional groups offer opportunities for innovation in drug design and discovery. As scientists delve deeper into its properties and applications, this compound is poised to play a crucial role in addressing unmet medical needs.

940844-85-9 (2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide) Related Products

- 1528990-18-2(2-(1H-1,2,3-triazol-4-yl)butanoic acid)

- 404844-03-7(N-Desmethyl Imatinib Mesylate)

- 33884-75-2(2-(cyclobutylamino)ethan-1-ol)

- 2305466-99-1(N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)

- 2228687-61-2(1-methyl-3-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-5-amine)

- 774560-40-6(4-(2-Chloro-5-nitrophenyl)-1,4-dihydro-1,3,5triazino1,2-abenzimidazol-2-amine)

- 2470279-05-9((2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride)

- 1396766-12-3(3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide)

- 2680751-32-8(benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate)

- 915924-30-0((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)